Cas no 852369-39-2 (N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide)

N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound featuring a unique indole-acetamide hybrid structure. Its molecular design combines a 2-methylindole core with a 2,4-dimethylphenyl substituent, linked via an oxoacetamide bridge, enhancing its potential for selective binding interactions. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive indole derivatives, which are known for their pharmacological properties. The presence of electron-donating methyl groups may improve metabolic stability and solubility. Its well-defined structure allows for precise modification, making it a valuable intermediate in the development of novel therapeutic agents or biochemical probes. Suitable for research applications requiring indole-based scaffolds.
N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide structure
852369-39-2 structure
Product name:N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
CAS No:852369-39-2
MF:C19H18N2O2
MW:306.358424663544
CID:6598347
PubChem ID:7117641

N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
    • 1H-Indole-3-acetamide, N-(2,4-dimethylphenyl)-2-methyl-α-oxo-
    • F0675-0392
    • 852369-39-2
    • AKOS024594888
    • Inchi: 1S/C19H18N2O2/c1-11-8-9-15(12(2)10-11)21-19(23)18(22)17-13(3)20-16-7-5-4-6-14(16)17/h4-10,20H,1-3H3,(H,21,23)
    • InChI Key: MXXXOGGKAPVPJP-UHFFFAOYSA-N
    • SMILES: C(C1=C(NC2=CC=CC=C12)C)(=O)C(=O)NC1C=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 306.136827821g/mol
  • Monoisotopic Mass: 306.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 464
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62Ų
  • XLogP3: 3.9

Experimental Properties

  • Density: 1.259±0.06 g/cm3(Predicted)
  • pka: 10.92±0.70(Predicted)

N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0675-0392-40mg
N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
852369-39-2 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0675-0392-100mg
N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
852369-39-2 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0675-0392-2μmol
N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
852369-39-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0675-0392-5μmol
N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
852369-39-2 90%+
5μl
$63.0 2023-05-17
A2B Chem LLC
BA79540-1mg
N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
852369-39-2
1mg
$245.00 2024-04-19
A2B Chem LLC
BA79540-25mg
N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
852369-39-2
25mg
$360.00 2024-04-19
A2B Chem LLC
BA79540-50mg
N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
852369-39-2
50mg
$504.00 2024-04-19
Life Chemicals
F0675-0392-5mg
N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
852369-39-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0675-0392-4mg
N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
852369-39-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0675-0392-20mg
N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
852369-39-2 90%+
20mg
$99.0 2023-05-17

Additional information on N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Recent Advances in the Study of N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS: 852369-39-2)

N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS: 852369-39-2) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in various disease models. This research brief synthesizes the latest findings on this compound, providing insights into its current status and future directions.

One of the key areas of investigation has been the compound's interaction with specific molecular targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exhibits selective inhibition of certain kinase enzymes involved in inflammatory pathways. The study utilized X-ray crystallography to reveal the precise binding mode of the compound within the kinase active site, offering a structural basis for its inhibitory activity. These findings have important implications for the development of novel anti-inflammatory agents.

In addition to its anti-inflammatory potential, recent preclinical studies have explored the compound's anticancer properties. Research conducted by a team at the National Cancer Institute showed that N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide induces apoptosis in several cancer cell lines, including those resistant to conventional chemotherapy. The compound's ability to modulate the expression of pro-apoptotic proteins, such as Bax and caspase-3, was identified as a key mechanism underlying its cytotoxic effects. These results suggest that further optimization of this scaffold could yield promising candidates for cancer therapy.

Another significant advancement has been the development of improved synthetic routes for N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. A 2024 publication in Organic Process Research & Development described a scalable, high-yield synthesis that addresses previous challenges related to purity and yield. The new method employs a novel catalytic system that minimizes side reactions and enhances the overall efficiency of the process. This technological improvement is expected to facilitate larger-scale production for further pharmacological evaluation.

Despite these promising developments, challenges remain in the clinical translation of N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. Recent pharmacokinetic studies have identified issues with oral bioavailability and metabolic stability that need to be addressed through structural modifications. Several research groups are currently working on prodrug strategies and formulation approaches to overcome these limitations. The outcomes of these efforts will be critical in determining the compound's potential for advancement into clinical trials.

In conclusion, N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide represents a versatile scaffold with multiple therapeutic applications. The recent studies highlighted in this brief demonstrate progress in understanding its biological activities, optimizing its synthesis, and addressing its pharmaceutical challenges. Continued research in this area is likely to yield important contributions to drug discovery, particularly in the fields of inflammation and oncology. Future work should focus on comprehensive preclinical evaluation and the development of derivatives with improved drug-like properties.

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